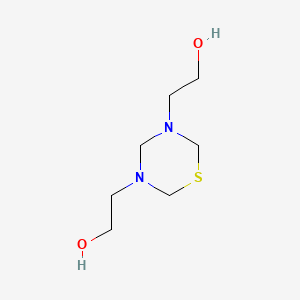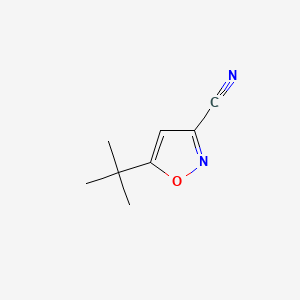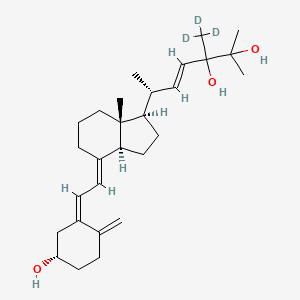
Depropylamino Hydroxy Propafenone-d5
Vue d'ensemble
Description
Depropylamino Hydroxy Propafenone-d5 is a biochemical used for proteomics research . It is the labelled analogue of Depropylamino Chloro Propafenone, which is a metabolite of Propafenone .
Molecular Structure Analysis
The molecular formula of Depropylamino Hydroxy Propafenone-d5 is C18H15D5O4 . This indicates that it has 18 carbon atoms, 15 hydrogen atoms, 5 deuterium atoms, and 4 oxygen atoms.Physical And Chemical Properties Analysis
Depropylamino Hydroxy Propafenone-d5 is a pale yellow oil . It is soluble in chloroform . The molecular weight is 305.38 .Applications De Recherche Scientifique
Electrophysiological and Pharmacological Studies
Electrophysiological Effects on Cardiac Tissue : Research shows that N-depropylpropafenone (a major metabolite of propafenone) exhibits electrophysiological characteristics consistent with class IC antiarrhythmic drugs. Studies on guinea pig ventricular myocardium reveal its effects on action potential and refractory periods, suggesting its potential role in cardiac arrhythmia management (Rouet et al., 1989).
Comparative Analysis of Metabolites : Comparative studies of propafenone and its metabolites (including N-depropylpropafenone) have been conducted to understand their pharmacological properties. These studies are important in evaluating the cumulative in vivo effects of these compounds, especially in subjects with specific genetic predispositions (Gupta et al., 2017).
Inhibitory Effects on Cardiac Channels
Inhibition of Cardiac Repolarizing K+ Currents : N-depropylpropafenone has been shown to potently inhibit IKr (rapidly activating delayed rectifier K+ current) in rabbit ventricular myocytes. This suggests a mechanism through which it could influence cardiac repolarization and arrhythmias (Cahill & Gross, 2004).
Impact on HERG Channels : Studies on the effects of propafenone metabolites on HERG (human ether-a-go-go-related gene) channels, which are critical for cardiac repolarization, have been conducted. These investigations provide insights into the potential cardiac effects of these metabolites (Arias et al., 2003).
Metabolic Pathways and Pharmacokinetics
Analysis of Metabolic Pathways : The understanding of the metabolic pathways of propafenone, including the role of N-depropylpropafenone, is crucial in the pharmacokinetic and pharmacodynamic evaluation of the drug. This includes studies on the genetic polymorphism affecting drug metabolism and the corresponding clinical implications (Lee et al., 1990).
Pharmacokinetic Evaluations : Comprehensive pharmacokinetic evaluations have been conducted, taking into account propafenone and its metabolites, including N-depropylpropafenone. These studies are essential for optimizing dosing strategies and understanding the therapeutic effects and potential toxicity (Zoble et al., 1989).
Mécanisme D'action
Target of Action
Depropylamino Hydroxy Propafenone-d5 is a labelled analogue of Depropylamino Chloro Propafenone Its parent compound, propafenone, is known to be a class 1c anti-arrhythmic medication , which suggests that it likely targets voltage-gated sodium channels in the heart.
Mode of Action
This action reduces the excitability of cardiac cells, helping to restore normal rhythm and prevent rapid heartbeats .
Pharmacokinetics
It is soluble in chloroform , which suggests it may have good bioavailability due to its lipophilic nature.
Result of Action
Based on its parent compound, propafenone, it can be inferred that its action would result in a reduction in the excitability of cardiac cells, helping to restore normal rhythm and prevent rapid heartbeats .
Propriétés
IUPAC Name |
1-[2-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropoxy)phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14/h1-9,15,19-20H,10-13H2/i12D2,13D2,15D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSTZDUMPGTWJG-YZYYPZMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747510 | |
| Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Depropylamino Hydroxy Propafenone-d5 | |
CAS RN |
1346598-59-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346598-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-{[2,3-Dihydroxy(~2~H_5_)propyl]oxy}phenyl)-3-phenylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)






![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)



